1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid
Overview
Description
1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid is a chemical compound that features a pyrrolidine ring and an azetidine ring The trifluoroacetate component is present in a 1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving azomethine ylides.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.
Combination of Rings: The pyrrolidine and azetidine rings are then combined through a series of functional group transformations and coupling reactions.
Trifluoroacetate Addition: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt in a 1:2 ratio.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrrolidine and azetidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine or azetidine derivatives.
Scientific Research Applications
1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The pyrrolidine and azetidine rings can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoroacetate component may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Azetidine: Another nitrogen-containing heterocycle with potential medicinal applications.
Spirooxindoles: Compounds containing spirocyclic structures with significant biological properties.
Uniqueness: 1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid is unique due to the combination of pyrrolidine and azetidine rings, along with the presence of trifluoroacetate. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c10-7-4-9(5-7)6-1-2-8-3-6;2*3-2(4,5)1(6)7/h6-8,10H,1-5H2;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGFZQRKWGJDCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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